Cas no 2138183-09-0 (3-Bromo-5-methoxybenzene-1-sulfonyl fluoride)

3-Bromo-5-methoxybenzene-1-sulfonyl fluoride is a versatile sulfonyl fluoride derivative used primarily in organic synthesis and medicinal chemistry. Its key advantages include its stability under various reaction conditions and its utility as a selective electrophile in SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling efficient bioconjugation and polymer functionalization. The bromo and methoxy substituents enhance its reactivity in cross-coupling reactions, making it valuable for constructing complex aromatic frameworks. The sulfonyl fluoride moiety offers robust compatibility with nucleophiles, facilitating late-stage modifications. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its balanced reactivity and structural flexibility.
3-Bromo-5-methoxybenzene-1-sulfonyl fluoride structure
2138183-09-0 structure
Product name:3-Bromo-5-methoxybenzene-1-sulfonyl fluoride
CAS No:2138183-09-0
MF:C7H6BrFO3S
MW:269.088143825531
CID:6421719
PubChem ID:165839600

3-Bromo-5-methoxybenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-methoxybenzene-1-sulfonyl fluoride
    • 2138183-09-0
    • EN300-727858
    • 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride
    • Inchi: 1S/C7H6BrFO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3
    • InChI Key: BEEXYQAOZNTMFF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1)S(=O)(=O)F)OC

Computed Properties

  • Exact Mass: 267.92051g/mol
  • Monoisotopic Mass: 267.92051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8Ų

3-Bromo-5-methoxybenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727858-0.1g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
0.1g
$904.0 2025-03-11
Enamine
EN300-727858-0.25g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
0.25g
$946.0 2025-03-11
Enamine
EN300-727858-1.0g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
1.0g
$1029.0 2025-03-11
Enamine
EN300-727858-5.0g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
5.0g
$2981.0 2025-03-11
Enamine
EN300-727858-0.5g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
0.5g
$987.0 2025-03-11
Enamine
EN300-727858-2.5g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
2.5g
$2014.0 2025-03-11
Enamine
EN300-727858-10.0g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
10.0g
$4421.0 2025-03-11
Enamine
EN300-727858-0.05g
3-bromo-5-methoxybenzene-1-sulfonyl fluoride
2138183-09-0 95.0%
0.05g
$864.0 2025-03-11

3-Bromo-5-methoxybenzene-1-sulfonyl fluoride Related Literature

Additional information on 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride

Professional Introduction to 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride (CAS No. 2138183-09-0)

3-Bromo-5-methoxybenzene-1-sulfonyl fluoride, with the chemical formula C₇H₅BrFO₃S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound is characterized by its unique structural features, which include a bromine substituent at the 3-position and a methoxy group at the 5-position of a benzene ring, with a sulfonyl fluoride group attached to the 1-position. These structural elements make it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 2138183-09-0 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and industrial applications. The presence of both bromine and methoxy groups on the benzene ring enhances its reactivity, making it a versatile building block for further chemical modifications. The sulfonyl fluoride moiety, in particular, is known for its ability to participate in nucleophilic substitution reactions, which is crucial for the development of novel pharmaceutical agents.

In recent years, 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride has been extensively studied for its potential applications in drug discovery and medicinal chemistry. Its structural framework is highly conducive to the design of small-molecule inhibitors targeting various biological pathways. For instance, researchers have explored its utility in synthesizing kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The bromine atom provides a convenient handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

Moreover, the sulfonyl fluoride group has been recognized for its role in enhancing drug bioavailability by improving metabolic stability. This feature is particularly valuable in the development of long-acting pharmaceuticals where resistance or degradation would compromise therapeutic efficacy. Recent studies have demonstrated its incorporation into protease inhibitors, which are critical for managing conditions like HIV/AIDS and hepatitis C. The methoxy group at the 5-position also contributes to the compound's overall reactivity, allowing for further functionalization through etherification or demethylation processes.

The synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available aromatic precursors. One common approach involves bromination of 5-methoxybenzene followed by sulfonation and subsequent fluorosulfonation. Advanced catalytic systems have been employed to optimize yields and minimize byproducts, ensuring high purity levels required for pharmaceutical applications. These synthetic methodologies highlight the compound's industrial relevance and feasibility for large-scale production.

From a medicinal chemistry perspective, 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride has been utilized as a key intermediate in developing novel therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to serve as a scaffold for diverse drug molecules underscores its importance in academic and industrial research settings. Collaborative efforts between chemists and biologists have leveraged this compound to identify lead candidates that exhibit promising pharmacological activity.

The growing interest in 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride is also driven by advancements in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to rapidly evaluate the compound's potential in various drug discovery campaigns. Virtual screening methods have been particularly effective in identifying novel molecular targets where this compound can be incorporated into drug candidates with optimized binding affinities and selectivity profiles.

In conclusion, 3-Bromo-5-methoxybenzene-1-sulfonyl fluoride (CAS No. 2138183-09-0) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its unique structural attributes make it an indispensable tool for developing next-generation therapeutics targeting a wide range of diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is set to grow further, solidifying its role as a cornerstone in drug discovery efforts worldwide.

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